molecular formula C8H16N2O3S B1410531 3-Amino-N-(cyclopropanesulfonyl)-2,2-dimethylpropanamide CAS No. 1697544-05-0

3-Amino-N-(cyclopropanesulfonyl)-2,2-dimethylpropanamide

Cat. No.: B1410531
CAS No.: 1697544-05-0
M. Wt: 220.29 g/mol
InChI Key: KZHHKEODGYRORD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-N-(cyclopropanesulfonyl)-2,2-dimethylpropanamide is a useful research compound. Its molecular formula is C8H16N2O3S and its molecular weight is 220.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Crystallography and Zwitterionic Behavior

Compounds similar to the one , like 3-cyclohexylaminopropane-1-sulfonic acid (CAPS), are used in crystallography to study zwitterionic behavior. CAPS, for instance, crystallizes in a specific space group and its molecules are linked into hydrogen-bonded dimers, forming layers through additional hydrogen bonding. This detailed understanding of molecular structure and intermolecular interactions is crucial in fields like drug design and material science (Butcher & Deschamps, 2006).

2. Molecular Structure and Hydrogen Bonding

Another similar compound, 4-(3-Chloro-2,2-dimethylpropanamido)benzenesulfonamide, demonstrates the significance of molecular structure analysis. The arrangement of its substituents and the formation of a three-dimensional network through hydrogen bonds are key for understanding molecular interactions and designing new molecules with desired properties (Yalcin et al., 2012).

3. Chemical Synthesis and Functionalization

The compound N-(2-formyl-1-methylimidazol-4-yl)-2,2-dimethylpropanamide is utilized in chemical synthesis as a versatile reagent. It serves as a synthon for reductive amination reactions and is used to yield a series of ligands with various functional groups. This showcases the compound's utility in synthesizing complex molecules with potential applications in medicinal chemistry and materials science (Cheruzel et al., 2011).

Properties

IUPAC Name

3-amino-N-cyclopropylsulfonyl-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O3S/c1-8(2,5-9)7(11)10-14(12,13)6-3-4-6/h6H,3-5,9H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZHHKEODGYRORD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)C(=O)NS(=O)(=O)C1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Amino-N-(cyclopropanesulfonyl)-2,2-dimethylpropanamide
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3-Amino-N-(cyclopropanesulfonyl)-2,2-dimethylpropanamide
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3-Amino-N-(cyclopropanesulfonyl)-2,2-dimethylpropanamide
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3-Amino-N-(cyclopropanesulfonyl)-2,2-dimethylpropanamide
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3-Amino-N-(cyclopropanesulfonyl)-2,2-dimethylpropanamide
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3-Amino-N-(cyclopropanesulfonyl)-2,2-dimethylpropanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.